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Compound of Interest

Compound Name: Ketocainol

CAS No.: 7488-92-8

Cat. No.: B1673603 Get Quote

Executive Summary
Ketocainol (CAS: 7241-38-5) is a potent, lipophilic blocker of voltage-gated sodium channels

(NaV). Structurally characterized as an amino-ether (specifically a phenoxy-alkyl-amino-

alcohol), it shares pharmacophore features with Class Ib antiarrhythmics (like Mexiletine) and

amide local anesthetics (like Lidocaine).

Its high lipophilicity (LogP ~3.9) distinguishes it from the standard-of-care, Lidocaine (LogP

~2.4), suggesting a pharmacological profile characterized by higher potency, slower onset, and

prolonged duration of action. This guide compares Ketocainol to industry standards—

Lidocaine and Bupivacaine—and outlines the critical experimental protocols required to

validate its biophysical profile.

Mechanism of Action: State-Dependent Blockade
Ketocainol functions as a state-dependent inhibitor of the NaV1.x channel family. It binds to

the intracellular portion of the channel pore (S6 segment of Domain IV), preferentially

stabilizing the inactivated state.

Signaling Pathway Visualization
The following diagram illustrates the gating cycle of the NaV channel and the specific

intervention point of Ketocainol compared to toxins like Tetrodotoxin (TTX).
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Caption: Ketocainol preferentially binds to the Inactivated State (Use-Dependent Block), unlike

TTX which occludes the extracellular pore.

Comparative Performance Analysis
The following data synthesizes physicochemical properties and predicted pharmacodynamics

based on Structure-Activity Relationships (SAR).

Table 1: Physicochemical & Pharmacological
Comparison
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Feature Ketocainol
Lidocaine

(Standard)
Bupivacaine

(Potent Alt)
Implication

Class
Amino-ether /

Alcohol
Amino-amide Amino-amide

Ether linkage

often confers

resistance to

hydrolysis.

LogP

(Lipophilicity)
3.9 2.4 3.4

Ketocainol is

highly lipophilic,

correlating with

higher potency

and longer

duration.

Molecular Weight 293.44 g/mol 234.34 g/mol 288.43 g/mol

Similar steric

bulk to

Bupivacaine; fits

intracellular pore.

pKa (Base) ~8.5-9.0 (Est.) 7.9 8.1

Higher pKa

implies more

ionized drug at

physiological pH,

potentially

slowing onset.

Block Type
Phasic (Use-

Dependent)

Phasic (Fast

On/Off)

Phasic (Slow

On/Off)

Ketocainol likely

exhibits slow

recovery, similar

to Bupivacaine.

Toxicity Risk High (Predicted) Low High

High lipophilicity

increases risk of

cardiotoxicity

(refractory

arrest).

Key Differentiators
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Potency: Due to the linear correlation between hydrophobicity (LogP) and anesthetic

potency, Ketocainol is predicted to be 4-8x more potent than Lidocaine and comparable to

Bupivacaine.

Duration: The high lipid solubility allows Ketocainol to create a "depot" effect in the lipid

bilayer, significantly extending its half-life at the site of action compared to Lidocaine.

Stability: Unlike ester anesthetics (e.g., Procaine) which degrade rapidly in plasma,

Ketocainol's ether bond is metabolically stable, suggesting a requirement for hepatic

clearance (CYP450).

Experimental Protocols for Validation
To objectively verify Ketocainol's performance against Lidocaine, the following "Self-Validating"

experimental workflows are required.

Protocol A: Whole-Cell Patch Clamp (IC50
Determination)
Objective: Quantify the concentration required to inhibit 50% of the sodium current (

).

Cell Line: HEK293 stably expressing hNaV1.5 (Cardiac) or hNaV1.7 (Pain).

Solutions:

Extracellular:[1] 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Intracellular:[1] 130 mM CsF (to block K+ currents), 10 mM NaCl, 10 mM HEPES (pH 7.2).

Voltage Protocol:

Hold potential at -100 mV (Resting).

Depolarize to -10 mV for 20ms (Test Pulse).

Repeat at 0.1 Hz frequency.
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Drug Application: Perfusion of Ketocainol (0.1 µM – 100 µM).

Analysis: Fit peak current reduction to the Hill Equation:

Protocol B: Use-Dependence Assay (Phasic Block)
Objective: Determine if Ketocainol accumulates in the channel during rapid firing (critical for

antiarrhythmic/anti-epileptic efficacy).

Stimulation Train: Apply a train of 20 pulses at high frequency (10 Hz and 40 Hz).

Measurement: Compare the current amplitude of the 1st pulse vs. the 20th pulse.

Validation Criteria:

Lidocaine:[2][3][4][5][6] Shows moderate block accumulation (~30-50% reduction).

Ketocainol:[7][8] Expected to show stronger block accumulation (>60%) due to slower

dissociation from the inactivated state.

Experimental Workflow Diagram
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Caption: Workflow for electrophysiological characterization of Ketocainol inhibition kinetics.

Conclusion
Ketocainol represents a high-potency alternative to Lidocaine, governed by its lipophilic

amino-ether structure. While it offers the advantage of prolonged anesthesia and strong use-

dependent blockade (beneficial for suppressing high-frequency arrhythmias), it carries a higher

predicted risk of cardiotoxicity similar to Bupivacaine. Researchers should prioritize kinetic

studies (onset/offset rates) over simple potency assays to fully characterize its therapeutic

window.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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